Coronaridine
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Overview
Description
. It is part of the iboga alkaloid family, which is known for its psychoactive properties and potential therapeutic applications. Coronaridine has been studied for its effects on reducing the intake of addictive substances such as cocaine and morphine in animal models .
Mechanism of Action
Target of Action
Coronaridine, also known as (-)-Coronaridine or 18-carbomethoxyibogamine, is an alkaloid that has been reported to bind to an assortment of molecular sites . These include:
These targets play crucial roles in various physiological processes, including pain perception, response to stress, and regulation of mood and emotions.
Mode of Action
This compound interacts with its targets primarily through binding and antagonism. For instance, it binds to opioid receptors (μ, δ, κ) and acts as an antagonist at the NMDA receptor and nAChRs . This interaction can result in changes in the cellular response to pain, stress, and other emotional stimuli.
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets. It has the ability to inhibit the Ca v 2.2 channel, modulate and inhibit subunits of nAChR selectively such as α9α10, α3β4, and potentiate GABA A activity . These pathways are involved in various physiological processes, including neuronal signaling, muscle contraction, and regulation of mood and emotions.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on its targets. By binding to opioid receptors and acting as an antagonist at the NMDA receptor and nAChRs, this compound can affect neuronal signaling and potentially influence behaviors related to pain perception and response to stress .
Biochemical Analysis
Biochemical Properties
Coronaridine plays a crucial role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the Ca v 2.2 channel and modulate subunits of nicotinic acetylcholine receptors (nAChRs) such as α9α10 and α3β4. Additionally, it potentiates the activity of gamma-aminobutyric acid type A (GABA A) receptors . These interactions highlight the compound’s diverse biochemical properties and its potential impact on neural signaling pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with nAChRs and GABA A receptors can alter neurotransmitter release and synaptic plasticity, thereby affecting neuronal communication and overall brain function . Furthermore, this compound has been observed to impact gene expression related to addiction pathways, making it a promising candidate for addiction treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to and inhibits the Ca v 2.2 channel, which plays a role in neurotransmitter release. Additionally, it modulates nAChRs and potentiates GABA A receptor activity, leading to changes in neural signaling . These interactions result in the inhibition or activation of various enzymes and proteins, ultimately influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained interactions with target biomolecules . Long-term in vitro and in vivo studies have demonstrated that this compound can maintain its efficacy in modulating neural pathways over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate neural signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal cellular function . These findings underscore the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter synthesis and degradation . The compound’s interactions with metabolic enzymes highlight its potential to modulate biochemical processes at the cellular level.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, such as neural tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular activity and function . These localization mechanisms are crucial for understanding how this compound interacts with its target biomolecules and influences cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Coronaridine can be synthesized through various methods. One notable method involves the use of photoredox catalysis. This process converts the amine (+)-catharanthine into this compound using visible light . The reaction conditions include the use of a photocatalyst and specific reaction times to achieve the desired product.
Industrial Production Methods: An industrial method for preparing this compound involves the extraction from the plant Tabernaemontana divaricata. The process includes crushing the dried plant material, performing supercritical CO2 extraction, and using chloroform as an entrainer . The extract is then dissolved in a methanol solution, passed through a calcium-oxide column, and separated using high-speed countercurrent chromatography .
Chemical Reactions Analysis
Types of Reactions: Coronaridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound hydroxyindolenine.
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products:
Scientific Research Applications
Coronaridine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other iboga alkaloids and related compounds.
Biology: this compound is used to study the effects of alkaloids on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating addiction, as it reduces the intake of addictive substances in animal models.
Comparison with Similar Compounds
Coronaridine is part of the iboga alkaloid family, which includes compounds such as ibogaine, ibogamine, and voacangine . Compared to these compounds, this compound has unique properties:
Properties
CAS No. |
467-77-6 |
---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl (1S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13?,14?,19?,21-/m1/s1 |
InChI Key |
NVVDQMVGALBDGE-WQZRPCBZSA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Isomeric SMILES |
CCC1CC2C[C@@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
Related CAS |
4503-12-2 (mono-hydrochloride) |
Synonyms |
coronardine coronardine monohydrochloride coronardine monohydrochloride, (+-)-isomer coronaridine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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